![molecular formula C18H15ClN2O3S2 B2921964 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfonyl]acetamide CAS No. 338959-67-4](/img/structure/B2921964.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfonyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thiazole, a heterocyclic compound . Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, has been synthesized and studied . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their potent antimicrobial properties. Oprea1_856413 could be investigated for its efficacy against bacterial (Gram-positive and Gram-negative) and fungal species. Its structure allows for the possibility of blocking the biosynthesis of certain bacterial lipids, which could lead to the development of new antimicrobial agents .
Anticancer and Antiproliferative Agents
Research has indicated that thiazole compounds can act as antiproliferative agentsOprea1_856413 may be studied for its potential to inhibit the growth of cancer cells, such as human breast adenocarcinoma cancer cell lines (MCF7), by interfering with cell division and proliferation .
Neuroprotective Effects
Thiazoles have been associated with neuroprotective effects. The compound could be explored for its role in the synthesis of neurotransmitters and its potential to protect nerve cells from damage or degeneration, which is crucial for treating neurodegenerative diseases .
Anti-inflammatory Properties
The anti-inflammatory activity of thiazole derivatives makes Oprea1_856413 a candidate for research into treatments for chronic inflammatory diseases. It could be assessed for its ability to modulate the body’s inflammatory response .
Antitumor and Cytotoxic Activity
Some thiazole derivatives have been synthesized and shown cytotoxic activity on various human tumor cell linesOprea1_856413 might be researched for its cytotoxic effects, particularly on prostate cancer cells, which could lead to new antitumor medications .
Future Directions
Mechanism of Action
Mode of Action
Thiazole derivatives have been reported to exhibit various medicinal properties such as anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole nucleus, a part of this compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . More research is needed to elucidate the specific pathways and their downstream effects influenced by this compound.
Result of Action
Thiazole derivatives have been reported to have potential antimicrobial and antiproliferative effects
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S2/c1-12-3-2-4-15(9-12)26(23,24)11-17(22)21-18-20-16(10-25-18)13-5-7-14(19)8-6-13/h2-10H,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMGDISLDSQCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.